1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea
CAS No.: 851946-39-9
Cat. No.: VC6388681
Molecular Formula: C18H21BrN4OS
Molecular Weight: 421.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851946-39-9 |
|---|---|
| Molecular Formula | C18H21BrN4OS |
| Molecular Weight | 421.36 |
| IUPAC Name | 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
| Standard InChI | InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
| Standard InChI Key | RWLHEFINWMGZIV-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea, reflects its tripartite structure:
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Aryl Group: A 4-bromophenyl substituent at the N1 position, introducing hydrophobicity and potential halogen-bonding interactions.
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Thiourea Core: The −NH−C(S)−NH− group, a hallmark of thiourea derivatives, enables hydrogen bonding and metal coordination .
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Side Chain: A 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl group at N3, combining a morpholine ring (a saturated six-membered ring with one oxygen and one nitrogen atom) and a pyridine heterocycle. This configuration enhances solubility and bioavailability .
Physicochemical Characteristics
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Molecular Weight: 421.36 g/mol.
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) due to the morpholine and pyridine groups .
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Stability: The thiourea moiety’s thione–thiol tautomerism may influence stability under physiological conditions, though the thione form predominates in solid states .
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically involves multi-step nucleophilic substitutions and condensations:
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Formation of the Ethylenediamine Intermediate: Reacting morpholine with pyridine-3-carbaldehyde under reductive amination conditions yields 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.
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Thiourea Coupling: The intermediate amine reacts with 4-bromophenyl isothiocyanate in refluxing ethanol or acetone, forming the thiourea linkage .
Optimization Parameters
Yield improvements (up to 75%) are achievable using ultrasonic-assisted methods, as demonstrated for analogous thioureas .
Biological Activities and Mechanisms
Antimicrobial Activity
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Bacterial Growth Inhibition: Thiourea derivatives show MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans .
Structure–Activity Relationships (SAR)
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4-Bromophenyl Group: Enhances lipophilicity and membrane permeability.
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Morpholine-Pyridine Side Chain: Facilitates interactions with kinase ATP-binding pockets .
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Thiourea Core: Serves as a hydrogen-bond donor/acceptor, critical for target engagement .
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: No in vivo toxicity data are available to assess therapeutic indices.
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Target Identification: The specific molecular targets (e.g., kinases, receptors) are unknown.
Recommended Studies
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